(2R,3R,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
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Overview
Description
4-Aminophenyl b-D-thiogalactopyranoside is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is a specialty product often used in proteomics research . This compound is known for its role in biochemical applications, particularly in the study of enzyme-substrate interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl b-D-thiogalactopyranoside typically involves the reaction of 4-aminophenol with b-D-thiogalactopyranosyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-Aminophenyl b-D-thiogalactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiogalactopyranoside moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of 4-Aminophenyl b-D-thiogalactopyranoside.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Aminophenyl b-D-thiogalactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.
Biology: Employed in the purification of proteins, particularly in affinity chromatography.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with specific enzymes.
Industry: Utilized in the production of diagnostic reagents and biochemical research tools.
Mechanism of Action
The mechanism of action of 4-Aminophenyl b-D-thiogalactopyranoside involves its interaction with specific enzymes, particularly beta-galactosidases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release 4-aminophenol and b-D-thiogalactopyranose. This interaction is crucial for studying enzyme-substrate specificity and enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl b-D-galactopyranoside: Similar structure but lacks the thiol group.
p-Aminophenyl 1-thio-b-D-galactopyranoside: Similar structure with slight variations in the positioning of functional groups.
p-Aminobenzyl 1-thio-b-D-galactopyranoside: Another similar compound with different substituents on the aromatic ring.
Uniqueness
4-Aminophenyl b-D-thiogalactopyranoside is unique due to the presence of both an amino group and a thiogalactopyranoside moiety, which allows it to interact with a broader range of enzymes and undergo diverse chemical reactions. This makes it a valuable tool in biochemical research and industrial applications.
Properties
Molecular Formula |
C12H17NO5S |
---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9+,10+,11-,12?/m1/s1 |
InChI Key |
VWKLROWEPKWULQ-SCWFEDMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S |
Origin of Product |
United States |
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